3,3,3-trifluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
Description
This compound features a pyridine-furan heterocyclic core linked via a methyl group to a trifluoropropyl sulfonamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide contributes to hydrogen bonding and target engagement.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c14-13(15,16)4-6-22(19,20)18-8-10-1-2-12(17-7-10)11-3-5-21-9-11/h1-3,5,7,9,18H,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVBDFSILINKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CNS(=O)(=O)CCC(F)(F)F)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable diene and a dienophile.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Sulfonamide Group: The sulfonamide group can be formed by reacting a suitable amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Furanone derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted trifluoromethyl derivatives.
Scientific Research Applications
3,3,3-trifluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: The unique structural properties of this compound make it suitable for the development of advanced materials, such as polymers and coatings.
Industrial Chemistry: This compound can be used as an intermediate in the synthesis of other valuable chemicals, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the furan and pyridine rings can contribute to its overall pharmacophore.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Chemical Structure and Properties
The molecular formula of 3,3,3-trifluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide is , with a molecular weight of approximately 334.32 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in the context of enzyme inhibition and anti-inflammatory effects.
The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. Sulfonamides are generally recognized for their ability to inhibit certain enzymes involved in metabolic pathways. In particular:
- Enzyme Inhibition : The sulfonamide moiety can interact with active sites of target enzymes, potentially leading to modulation of their activity.
- Inflammatory Pathways : Similar compounds have been shown to affect inflammatory pathways by inhibiting the NLRP3 inflammasome, which plays a crucial role in innate immunity and inflammation .
Biological Activity
While direct studies on this compound are scarce, insights can be drawn from related compounds. For instance:
- NLRP3 Inhibition : Compounds with similar structures have demonstrated the ability to inhibit the NLRP3 inflammasome. This suggests that 3,3,3-trifluoro-N-(6-(furan-3-yl)pyridin-3-yl)methyl)propane-1-sulfonamide might exhibit similar properties if tested.
- Cytotoxicity Studies : Related sulfonamides were evaluated for cytotoxicity in various cell lines. Most showed low cytotoxicity at concentrations significantly higher than their inhibitory potencies.
Case Studies and Research Findings
Although specific case studies on this compound are not available, related research provides valuable context:
| Study | Findings |
|---|---|
| Study on NLRP3 inhibitors | Demonstrated that modifications to sulfonamide structures can retain or enhance inhibitory potency. |
| Evaluation of similar compounds | Found that certain substitutions in the sulfonamide moiety significantly influenced biological activity and selectivity against targets. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
